REACTION_CXSMILES
|
C(OCC)(=O)C(C1C=CC=CC=1)=C.C(OC)(=O)C(C1C=CC=CC=1)=C.[C:26]1([CH2:32][C:33]([O:35][CH2:36][CH3:37])=[O:34])[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1.[C:38](OCC)(=[O:44])[C:39]([O:41][CH2:42][CH3:43])=[O:40].C([O-])C.[Na+]>>[O:44]=[C:38]([CH:32]([C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1)[C:33]([O:35][CH2:36][CH3:37])=[O:34])[C:39]([O:41][CH2:42][CH3:43])=[O:40] |f:4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C1=CC=CC=C1)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C1=CC=CC=C1)(=O)OC
|
Name
|
methyl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CC(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)[O-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
can be obtained in
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(C(=O)OCC)C(C(=O)OCC)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |